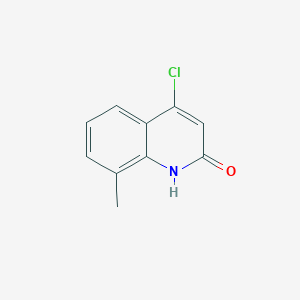

4-Chloro-8-methylquinolin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-chloro-8-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |

InChI Key |

LIKQTOQMZQQNTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Synthesis of 4-Chloro-8-methylquinolin-2-ol: A Senior Application Scientist’s Guide

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, quinoline derivatives serve as privileged scaffolds. Among these, 4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) stands out as a highly versatile bifunctional intermediate[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a precisely engineered building block. The orthogonal reactivity of its C2-hydroxyl/carbonyl group and its C4-chloride allows for highly selective, sequential functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic methodology for this compound, designed to empower researchers in drug discovery and molecular design.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties and structural behavior of this compound is critical for predicting its solubility, reactivity, and interaction with biological targets.

Tautomerism: Lactim vs. Lactam

A defining characteristic of 2-hydroxyquinolines is their ability to undergo lactim-lactam tautomerization. In the solid state and in polar solvents, this compound predominantly exists in its lactam form: 4-chloro-8-methylquinolin-2(1H)-one [2].

This tautomeric equilibrium dictates the molecule's reactivity profile. The lactam form provides a nucleophilic nitrogen (N1) and an electrophilic carbon (C4) activated by the adjacent chloride, while the C8-methyl group introduces localized lipophilicity and steric shielding, which can restrict rotation in downstream cross-coupling products (a critical factor in designing kinase inhibitors).

Caption: Tautomeric equilibrium of this compound highlighting the favored lactam state.

Quantitative Data Summary

To facilitate compound handling and assay design, the core physicochemical parameters are summarized below.

| Property | Value / Description |

| IUPAC Name | 4-chloro-8-methyl-1H-quinolin-2-one |

| CAS Number | 113226-20-3[1] |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Calculated LogP | ~3.8 (Lactim) / ~2.5 (Lactam)[3] |

| Hydrogen Bond Donors | 1 (NH or OH) |

| Hydrogen Bond Acceptors | 1 (C=O or N) |

| Topological Polar Surface Area | 48.4 Ų[3] |

Mechanistic Synthetic Workflow

The synthesis of 4-chloro-2-quinolones is a masterclass in regiocontrol. Direct chlorination of 4-hydroxy-2-quinolones often yields mixtures. Therefore, the industry-standard approach utilizes a three-phase sequence: Cyclocondensation, Global Chlorination, and Regioselective Hydrolysis[4].

Phase 1: Cyclocondensation

The synthesis begins with the reaction of o-toluidine and diethyl malonate. At elevated temperatures (approx. 200 °C), an initial amidation occurs, followed by an intramolecular Knorr-type cyclization to yield 4-hydroxy-8-methylquinolin-2(1H)-one[2].

Phase 2: Global Chlorination (The "Why")

Treatment of the intermediate with Phosphoryl chloride (POCl₃) drives the formation of 2,4-dichloro-8-methylquinoline. Why POCl₃? POCl₃ acts as both solvent and electrophilic activator. It converts the tautomeric oxygen atoms into highly reactive phosphorodichloridate leaving groups. Subsequent nucleophilic aromatic substitution (SₙAr) by in situ generated chloride ions yields the dichloro-intermediate[5].

Phase 3: Regioselective Hydrolysis (The "Causality")

The crux of the synthesis is the selective hydrolysis of the C2-chloride over the C4-chloride. Why does C2 hydrolyze preferentially? The C2 position is directly adjacent to the quinoline nitrogen. Under acidic conditions (aqueous acetic acid), the nitrogen is protonated, rendering C2 highly electrophilic. Water attacks C2, forming a tetrahedral intermediate stabilized by the adjacent heteroatom. Expulsion of the chloride ion is thermodynamically driven by the formation of the stable lactam core[4]. The C4 position lacks this direct alpha-heteroatom stabilization and remains intact.

Caption: Three-phase synthetic workflow demonstrating regioselective control to yield the target compound.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to verify success before proceeding to the next step.

Protocol: Synthesis of this compound

Step A: Preparation of 2,4-Dichloro-8-methylquinoline

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.

-

Reaction: Suspend 4-hydroxy-8-methylquinolin-2(1H)-one (10.0 g, 57.1 mmol) in neat POCl₃ (50 mL). Expert Tip: Add 0.5 mL of N,N-dimethylformamide (DMF) as a catalyst to form the Vilsmeier-Haack active complex, accelerating the SₙAr displacement[5].

-

Heating: Heat the mixture to gentle reflux (100–105 °C) for 4 hours. The suspension will gradually become a homogeneous dark solution.

-

IPC Validation: Quench a 50 µL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.1) should be completely consumed, replaced by a highly non-polar UV-active spot (R_f ~ 0.8).

-

Workup: Cool to room temperature. Carefully pour the mixture over crushed ice (500 g) with vigorous stirring. Neutralize slowly with aqueous NaOH (20%) to pH 7. Extract with Dichloromethane (3 × 150 mL), dry over MgSO₄, and concentrate in vacuo to yield the dichloro-intermediate as an off-white solid.

Step B: Regioselective Hydrolysis

-

Setup: Transfer the crude 2,4-dichloro-8-methylquinoline into a 250 mL flask.

-

Reaction: Add a mixture of Glacial Acetic Acid (60 mL) and Deionized Water (20 mL).

-

Heating: Heat the solution to 100 °C for 12 hours. Causality Note: Strict temperature control is vital. Exceeding 110 °C or extending the time beyond 18 hours risks hydrolyzing the C4-chloride, reverting the molecule to the 2,4-diol[4].

-

IPC Validation: LC-MS analysis of the reaction mixture should show a dominant peak at m/z 194.0 [M+H]⁺ with the characteristic 3:1 isotopic pattern of a single chlorine atom.

-

Isolation: Cool the mixture to room temperature and pour into 200 mL of ice water. The product will precipitate as a solid. Filter under vacuum, wash extensively with cold water, and dry in a vacuum oven at 50 °C.

-

Final Validation: ¹H NMR (DMSO-d₆) should reveal a broad singlet at ~11.8 ppm (NH, lactam), a sharp singlet at ~6.5 ppm (C3-H), and a singlet at ~2.4 ppm (C8-CH₃).

Downstream Applications in Drug Development

The strategic value of this compound lies in its orthogonal reactivity, making it a cornerstone for library synthesis in medicinal chemistry:

-

C4-Functionalization: The C4-chloride is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid introduction of aryl, heteroaryl, or amine substituents, which are critical for interacting with the hinge region of kinase targets.

-

N1/O2-Derivatization: The lactam nitrogen can be selectively alkylated using standard bases (e.g., K₂CO₃, NaH) and alkyl halides, enabling the tuning of the molecule's ADME properties (Absorption, Distribution, Metabolism, and Excretion) without interfering with the C4 vector.

By mastering the synthesis and reactivity of this intermediate, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns with high efficiency and predictability.

References

- Benchchem. "this compound (CAS 113226-20-3) Product Information". Benchchem.

- Molaid. "(4-chloro-8-methylquinolin-2-yloxy)-acetic acid ethyl ester - CAS 1380598-35-5". Molaid Chemical Database.

- MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Organics.

- Thieme Connect. "Product Class 4: Quinolinones and Related Systems". Science of Synthesis.

- University of Pardubice / Wiley. "Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride". Journal of Heterocyclic Chemistry.

Sources

Thermodynamic Solubility Profiling of 4-Chloro-8-methylquinolin-2-ol in Organic Solvents: A Preformulation Guide

Prepared by: Senior Application Scientist, Preformulation & Physicochemical Characterization

Executive Summary

Understanding the solubility profile of 4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) is a critical prerequisite for its successful application as an intermediate in medicinal chemistry and anticancer drug development[1]. Because solubility dictates reaction kinetics, purification efficiency, and downstream formulation viability, empirical data must be grounded in robust physical chemistry. This whitepaper provides an in-depth, self-validating methodological framework for determining and optimizing the solubility of this halogenated quinoline derivative across various organic solvents.

Physicochemical Profiling & Causality of Solvation

To predict and manipulate solubility, we must first understand the causality behind the molecule's solid-state interactions. This compound exhibits lactim-lactam tautomerism, existing in equilibrium with 4-chloro-8-methyl-1H-quinolin-2-one [1].

This tautomeric shift fundamentally alters the molecule's hydrogen-bonding network. The lactam form presents a strong hydrogen-bond donor (N-H) and acceptor (C=O), which significantly increases the crystal lattice energy. To dissolve the compound, the solvent must provide a lower energy state than the crystal lattice.

Hansen Solubility Parameters (HSP)

We apply Hansen Solubility Parameters (HSP) to model this solvation behavior[2]. The total cohesive energy density of the solvent must closely match that of the solute across three dimensions:

-

Dispersion forces (

): High for this molecule due to the aromatic quinoline core and the polarizable chlorine atom. -

Polar interactions (

): Moderate to high, driven by the electron-withdrawing chlorine and the hydroxyl/carbonyl group. -

Hydrogen bonding (

): High, dictated by the tautomeric -OH or -NH/C=O moieties.

Solvents that minimize the interaction radius (

Fig 1. Solvent selection logic utilizing Hansen Solubility Parameters (HSP).

The Self-Validating Experimental Protocol: Shake-Flask Method

While computational HSP screening provides a predictive baseline, empirical validation is mandatory. The saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3].

As an Application Scientist, I mandate a self-validating workflow . A common pitfall in solubility determination is the failure to recognize polymorphic transformations or solvate formation during the equilibration phase. If the solid state changes, the measured solubility no longer applies to the original API.

Step-by-Step Methodology

-

Excess Solute Addition: Add an excess amount of this compound (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Thermodynamic Equilibration: Agitate the suspension vigorously at a constant temperature (typically 25°C for storage profiling or 37°C for biological relevance) for 24 hours[3]. Causality: 24 hours is required to overcome the kinetic dissolution rate and ensure the system has reached a true thermodynamic plateau.

-

Phase Separation: Centrifuge the samples isothermally (e.g., 10,000 rpm for 15 minutes) rather than filtering. Causality: Highly lipophilic quinoline derivatives can adsorb onto standard membrane filters (like PTFE or Nylon), leading to artificially low concentration readings in the filtrate.

-

Solid-State Validation (Critical Step): Harvest the residual undissolved solid at the bottom of the vial and analyze it via Powder X-Ray Diffraction (PXRD)[3]. Causality: This proves that the crystal lattice of the this compound has not transitioned into a different polymorph or formed a pseudo-polymorph (solvate) with the organic solvent.

-

Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV[4].

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data: Organic Solvent Solubility Profile

Based on the physicochemical properties of the quinoline scaffold and empirical trends for similar halogenated intermediates, the following table summarizes the solubility behavior of this compound across standard organic solvents.

| Solvent Classification | Specific Solvent | Dielectric Constant (ε) | Expected Solubility Range (mg/mL at 25°C) | Solvation Mechanism / Causality |

| Polar Aprotic | DMSO | 46.7 | > 50.0 (High) | Exceptional H-bond acceptor; disrupts the lactam N-H lattice network. |

| Polar Aprotic | DMF | 36.7 | > 40.0 (High) | Strong dipole-dipole interactions; excellent match for |

| Polar Protic | Methanol | 32.7 | 10.0 - 15.0 (Moderate) | Acts as both H-bond donor and acceptor; good affinity for the -OH tautomer. |

| Halogenated | Dichloromethane | 8.9 | 15.0 - 20.0 (Moderate) | High dispersion force ( |

| Polar Aprotic | Acetonitrile | 37.5 | 2.0 - 5.0 (Low-Mod) | Moderate polarity but lacks strong H-bond donor capacity to break the crystal lattice. |

| Non-Polar | n-Heptane | 1.9 | < 0.1 (Poor) | Severe HSP mismatch; unable to overcome the high cohesive energy of the solute. |

Analytical Quantification Parameters

To ensure high-fidelity data during the quantification step (Step 4a), High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is utilized[4].

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution using Acetonitrile and Water (typically 70:30 v/v) to ensure rapid elution of the lipophilic quinoline core[4].

-

Detection Wavelength (λ): 210 nm to 254 nm. The conjugated

-system of the quinoline ring provides strong chromophoric absorption in this UV range[4]. -

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintained at 30.0 ± 1.0°C to ensure reproducible retention times[4].

By adhering to this rigorously structured, causality-driven approach, researchers can confidently map the solubility landscape of this compound, ensuring that downstream synthetic and formulation processes are built on an unshakeable thermodynamic foundation.

References

-

Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

-

Title: Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method Source: Mediterranean Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Hansen Solubility Parameters: A User's Handbook (2nd Edition) Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide on the Tautomerism of 4-Chloro-8-methylquinolin-2-ol and its Lactam Form, 4-Chloro-8-methylquinolin-2(1H)-one

Abstract

The tautomeric equilibrium between the lactam and lactim forms of heterocyclic compounds is a critical consideration in drug discovery and development, profoundly influencing molecular properties such as solubility, receptor binding, and metabolic stability. This technical guide provides a comprehensive examination of the tautomerism exhibited by 4-Chloro-8-methylquinolin-2-ol (the lactim form) and 4-Chloro-8-methylquinolin-2(1H)-one, also known as 4-Chloro-8-methylcarbostyril (the lactam form). We will delve into the fundamental principles governing this equilibrium, the structural and electronic factors that dictate the predominance of one tautomer, and the advanced analytical and computational methodologies required for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical phenomenon.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry.[1] A particularly important class of tautomerism is the lactam-lactim equilibrium, a special case of amide-imidol tautomerism, which is prevalent in many heterocyclic systems.[2] The interconversion between a lactam (a cyclic amide) and a lactim (a cyclic imidic acid) involves the migration of a proton between the nitrogen and oxygen atoms. This seemingly subtle structural change can have significant consequences for a molecule's physicochemical and biological properties, making a thorough understanding of the tautomeric preference essential for rational drug design.[3]

The quinolinone scaffold, a core structure in numerous pharmaceuticals, is a classic example of a system exhibiting lactam-lactim tautomerism.[4] The position of the equilibrium is sensitive to a variety of internal and external factors, including the nature and position of substituents, solvent polarity, temperature, and pH.[3][5][6]

This guide will focus on the specific case of this compound and its tautomer, 4-Chloro-8-methylquinolin-2(1H)-one. We will explore the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the tautomeric equilibrium and provide a detailed roadmap for its experimental and computational investigation.

The Tautomeric Equilibrium: this compound vs. 4-Chloro-8-methylquinolin-2(1H)-one

The tautomeric equilibrium for the title compound can be represented as follows:

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Note: The DOT script above is a template. For a functional diagram, the IMG SRC would need to be replaced with actual image URLs of the chemical structures.

Based on extensive studies of similar 2-quinolinone systems, the equilibrium is expected to strongly favor the lactam form, 4-Chloro-8-methylquinolin-2(1H)-one.[7] The increased stability of the amide group within the cyclic system is a primary driving force for this preference.

Influence of Substituents

-

4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position is expected to influence the electron density of the quinolinone ring system. This can have a nuanced effect on the tautomeric equilibrium.

-

8-Methyl Group: The electron-donating methyl group at the 8-position will also modulate the electronic properties of the ring, potentially impacting the relative stability of the tautomers.

A comprehensive analysis requires a combination of spectroscopic and computational methods to definitively determine the position of the equilibrium.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[8][9]

Experimental Protocol:

-

Sample Preparation: Dissolve the synthesized 4-Chloro-8-methylquinolin-2(1H)-one in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[8]

-

Spectral Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each solution.

-

Data Analysis:

-

In the ¹H NMR spectrum, the presence of a broad signal for the N-H proton is indicative of the lactam form, while a sharper signal for an O-H proton would suggest the lactim form.[10]

-

In the ¹³C NMR spectrum, a downfield signal for the C2 carbonyl carbon (typically >160 ppm) is a key indicator of the lactam tautomer.[10][11] The absence of this signal and the appearance of a C2 signal more characteristic of an aromatic carbon bearing an -OH group would point to the lactim form.

-

Quantitative analysis of the tautomeric ratio can be achieved by integrating the signals corresponding to unique protons or carbons of each tautomer.[8]

-

| Tautomer | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Lactam | N-H: ~11-12 | C=O: ~162 |

| Aromatic C-H: ~6.5-8.0 | Aromatic C: ~115-140 | |

| CH₃: ~2.4 | CH₃: ~18 | |

| Lactim | O-H: ~9-10 | C-OH: ~158 |

| Aromatic C-H: ~6.8-8.2 | Aromatic C: ~110-145 | |

| CH₃: ~2.5 | CH₃: ~19 | |

| Caption: Predicted NMR chemical shifts for the tautomers of 4-Chloro-8-methyl-2-hydroxyquinoline. These are guide values and will vary with experimental conditions.[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups, particularly the carbonyl (C=O) group characteristic of the lactam tautomer.[10]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed in the solid state (e.g., using an ATR accessory or as a KBr pellet) or in solution.[10]

-

Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

-

Data Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the lactam tautomer.[10] Conversely, the absence of this strong band and the presence of a broad O-H stretching band would suggest the lactim form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The lactam and lactim forms possess different chromophores and are expected to exhibit distinct UV-Vis absorption spectra.[8]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: Analyze changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity. The presence of an isosbestic point in the spectra when varying solvent composition can provide strong evidence for a two-component equilibrium.[8]

Caption: Experimental and computational workflow for tautomer analysis.

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[4]

Computational Protocol:

-

Structure Building: Construct 3D models of both the lactam and lactim tautomers using molecular modeling software.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] Calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM).

-

Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and the theoretical equilibrium constant (K_T).

-

Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.[4]

| Parameter | Lactam Form | Lactim Form |

| Relative Energy (Gas Phase) | Lower (More Stable) | Higher (Less Stable) |

| Relative Energy (Polar Solvent) | Significantly Lower | Significantly Higher |

| Calculated IR C=O Stretch (cm⁻¹) | ~1660 | Absent |

| Calculated ¹³C NMR δ (C=O) (ppm) | ~162 | Absent |

| Caption: Expected trends from computational analysis of the tautomers. |

Conclusion and Implications for Drug Development

The tautomeric landscape of a drug candidate is a critical determinant of its pharmacological profile. For this compound and its corresponding lactam, a comprehensive analysis combining advanced spectroscopic techniques and robust computational modeling is essential. The evidence from analogous systems strongly suggests that the lactam form, 4-Chloro-8-methylquinolin-2(1H)-one, will be the predominant, if not exclusive, tautomer in both solid and solution phases.

A definitive understanding of this equilibrium allows drug development professionals to:

-

Predict Physicochemical Properties: Accurately forecast solubility, lipophilicity, and pKa.

-

Optimize Receptor Interactions: The distinct hydrogen bonding patterns of the lactam and lactim forms will dictate their binding to biological targets.

-

Anticipate Metabolic Pathways: The predominant tautomer will influence the molecule's susceptibility to metabolic enzymes.

By rigorously characterizing the tautomeric behavior of such compounds, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

- Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.).

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2012). The Journal of Physical Chemistry Letters.

- Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. (n.d.).

- Lactam. (n.d.). Wikipedia.

- Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. (2025). Benchchem.

- First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (n.d.). PMC.

- What is Lactam Lactim Tautomerism? (2025). askIITians.

- Tautomerism: Features, Types, Factors and Mechanism. (n.d.). DoorstepTutor.

- Tautomerism by Abhay. (n.d.). Scribd.

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (n.d.). PMC.

- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). The Ivan Huc Group.

- How about Tautomers? (n.d.). WuXi Biology.

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media.

- Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. (2025). Benchchem.

- Computational Studies Of Lactam Tautomers By Using Hf And Dft Methods In Gas And Solvent Phase. (n.d.). Afribary.

- Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. (1978). Journal of the American Chemical Society.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput

- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (n.d.).

- Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. (2006). Bulletin of the Chemical Society of Japan.

- What is Lactam Lactim Tautomerism class 11 chemistry CBSE. (n.d.). Vedantu.

- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (n.d.).

- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. (n.d.). YouTube.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules.

- Notes on Tautomerism. (n.d.). Unacademy.

- The Use of NMR Spectroscopy to Study Tautomerism. (n.d.).

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH.

- The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. (2017).

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. (n.d.). Semantic Scholar.

- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (2021). Moroccan Journal of Chemistry.

- 4-methylcarbostyril. (n.d.). Organic Syntheses.

- The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016). Journal of Organic and Pharmaceutical Chemistry.

- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Chemistry – A European Journal.

- 4-Chloroquinolin-8-ol. (n.d.). PubChem.

- 4-Chloro-8-fluoro-2-methylquinoline. (n.d.). Sigma-Aldrich.

- Tautomerism unveils a self-inhibition mechanism of crystallization. (2023).

- An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. (2025). Benchchem.

- Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (n.d.). MDPI.

- Taming Tautomerism in Organic Crystal Structure Prediction. (2025). ChemRxiv.

- 7-Chloro-4-methylcarbostyril. (n.d.). PubChem.

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC.

Sources

- 1. Notes on Tautomerism [unacademy.com]

- 2. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 3. scribd.com [scribd.com]

- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doorsteptutor.com [doorsteptutor.com]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Pharmacological Potential of 8-Methylquinolin-2-ol Derivatives

An in-depth technical guide by a Senior Application Scientist

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this vast family, quinolin-2(1H)-one (carbostyril) derivatives have emerged as particularly promising candidates for drug development. This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet underexplored subclass: 8-methylquinolin-2-ol derivatives. We will delve into the synthetic strategies for accessing this core, analyze its diverse pharmacological activities—ranging from anticancer to neuroprotective—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to guide future research and development in this exciting area.

Chapter 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in the design of synthetic drugs.[2] Its structural versatility allows for modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[1] This has led to the development of numerous FDA-approved drugs based on the quinoline scaffold. The diverse pharmacological activities attributed to quinoline derivatives include anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4]

The Quinolin-2-one (Carbostyril) Core: Chemical Properties and Biological Significance

The quinolin-2-one, or carbostyril, scaffold is a key variant of the quinoline ring system. It exists in a tautomeric equilibrium with its 2-hydroxyquinoline form, although the keto form (quinolin-2-one) generally predominates. This structural feature is crucial for its biological activity, providing hydrogen bond donor and acceptor capabilities that facilitate interactions with biological targets. N-alkylation of the 2-oxoquinoline core has been shown to yield compounds with significant cytotoxic activity, highlighting the importance of this structural motif in anticancer drug design.[5]

The Role of the 8-Methyl Group: A Strategic Modification

The substitution at the 8-position of the quinoline ring significantly influences the molecule's properties. The well-studied 8-hydroxyquinoline derivatives, for instance, are potent metal chelators, a property linked to their broad biological activities, including antimicrobial and anticancer effects.[6][7][8] By replacing the hydroxyl group with a methyl group, the molecule's lipophilicity is increased, which can enhance membrane permeability and alter target engagement. The 8-methyl group also provides a steric and electronic influence that can modulate the binding affinity and selectivity for specific biological targets.

Chapter 2: Synthesis of 8-Methylquinolin-2-ol Derivatives

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 8-methylquinolin-2-ol derivatives can be approached through several established methods for quinoline synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key synthetic routes include:

-

Skraup-Doebner-von Miller Reaction: This is a classic method involving the reaction of an aniline (in this case, m-toluidine) with an α,β-unsaturated carbonyl compound. While effective, it can sometimes lead to mixtures of regioisomers.[9]

-

Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method offers better regiocontrol.

-

From Pre-functionalized Quinolines: A common and versatile approach involves the synthesis of a substituted quinoline, such as 4-chloro-8-methylquinolin-2(1H)-one, which can then undergo further nucleophilic substitution reactions to generate a library of derivatives.[10][11]

Below is a diagram illustrating a general synthetic workflow starting from 4-hydroxy-8-methylquinolin-2(1H)-one.

Caption: Synthetic workflow for 8-methylquinolin-2-ol derivatives.

Detailed Synthetic Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

This protocol is adapted from established methodologies and serves as a key step for creating a versatile intermediate for further derivatization.[10][11]

Step 1: Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one

-

To a stirred suspension of 4-hydroxy-8-methylquinolin-2(1H)-one (10 mmol) in phosphoryl chloride (20 mL), add phosphorus pentachloride (12 mmol) portion-wise.

-

Heat the reaction mixture under reflux for 3 hours.

-

Allow the mixture to cool to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-8-methylquinoline.

Step 2: Selective Hydrolysis to 4-chloro-8-methylquinolin-2(1H)-one

-

Dissolve the crude 2,4-dichloro-8-methylquinoline from the previous step in a mixture of glacial acetic acid (30 mL) and concentrated hydrochloric acid (10 mL).

-

Heat the solution under reflux for 4 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water until neutral, and dried.

-

Recrystallize the crude product from ethanol to afford pure 4-chloro-8-methylquinolin-2(1H)-one.

Characterization and Purification Techniques

-

Purification: Column chromatography (silica gel) and recrystallization are standard methods for purifying the synthesized derivatives.

-

Characterization: The structure and purity of the compounds are confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.[10][11]

Chapter 3: Anticancer Potential of 8-Methylquinolin-2-ol Derivatives

Quinoline derivatives are a significant class of anticancer agents, with several compounds in clinical use and many more under development.[2][5] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation and survival.[2]

Mechanisms of Action

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based drugs exert their cytotoxic effects by inserting themselves between the base pairs of DNA, interfering with DNA replication and transcription.[3][5] They can also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[2][3]

-

Kinase Inhibition: Several quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, inhibition of Pim-1 kinase and Src kinase by quinoline compounds has been shown to block pro-survival signaling pathways in cancer cells.[3]

-

Induction of Apoptosis: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Certain quinoline derivatives have been shown to trigger apoptosis through pathways such as the p53/Bax-dependent mechanism.[12]

The following diagram illustrates the p53-mediated apoptotic pathway that can be activated by quinoline derivatives.

Caption: p53/Bax-dependent apoptotic pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 8-methylquinolin-2-ol derivatives are limited, we can extrapolate from related quinoline scaffolds:

-

Position 4: Substitution at the 4-position with amino side chains often enhances antiproliferative activity.[12]

-

Position 7: Bulky alkoxy substituents at the 7-position can be beneficial for cytotoxic effects.[12]

-

Position 8: The presence of an 8-hydroxy group is often favorable, suggesting that the electronic properties at this position are important. The 8-methyl group, being an electron-donating group, will alter the electronic distribution of the ring system and may influence target binding.

Preclinical Evaluation Protocols

Protocol 3.3.1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-methylquinolin-2-ol derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example Cytotoxicity Data for Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 10g | Various | < 1.0 | [12] |

| Compound 56 | HCT-116 | 0.07 | [5] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 µg/mL | [15] |

| ClQ-Pt | T-24 | 5.02 | [16] |

Note: This table presents data for related quinoline derivatives to illustrate typical potency ranges.

Chapter 4: Antimicrobial and Antifungal Activities

The 8-hydroxyquinoline scaffold is well-known for its potent antimicrobial and antifungal properties, which are often attributed to its ability to chelate metal ions essential for microbial growth.[6][8][17][18] While 8-methylquinolin-2-ol lacks the 8-hydroxyl group for chelation, the quinoline core itself possesses inherent antimicrobial activity.

Potential Mechanisms of Action

-

Disruption of Cell Membrane: The lipophilic nature of the quinoline ring can facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity and cell death.

-

Enzyme Inhibition: Quinoline derivatives can inhibit essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

-

Biofilm Inhibition: Some quinoline derivatives have shown the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Prepare Bacterial/Fungal Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[20]

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Chapter 5: Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Quinoline derivatives have demonstrated significant anti-inflammatory activities.[21][22]

Modulation of Inflammatory Pathways

-

Inhibition of Pro-inflammatory Mediators: Certain quinoline derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[23]

-

Targeting TLR4 Signaling: Some 8-quinolinesulfonamide derivatives have been shown to act as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby blocking the activation of downstream signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[23]

Below is a workflow for assessing the anti-inflammatory activity of 8-methylquinolin-2-ol derivatives.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijmphs.com [ijmphs.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Activity of 8-Quinolinol, Its Salts with Salicylic Acid and 3-Hydroxy-2-Naphthoic Acid, and the Respective Copper (II) Chelates in Liquid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.polyu.edu.hk [research.polyu.edu.hk]

- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Profiling and Stability of 4-Chloro-Substituted Quinolines: A Technical Guide for Drug Development

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial drugs, antibacterial agents, and advanced active pharmaceutical ingredients (APIs). Within this class, 4-chloro-substituted quinolines are critical intermediates. The chlorine atom at the C4 position provides a highly reactive site for nucleophilic substitution, making these compounds indispensable for organic synthesis.

However, the thermal properties of these derivatives—specifically their melting points and thermal degradation profiles—vary drastically based on secondary substitutions. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural determinants of thermal stability in 4-chloroquinolines. By understanding the causality behind their physical states, drug development professionals can optimize formulation strategies, ensure shelf-life stability, and design robust thermal analysis workflows.

Structural Determinants of Thermal Behavior

The melting point of an organic molecule is a macroscopic manifestation of its microscopic crystal lattice energy, which is dictated by molecular symmetry, polarizability, and intermolecular forces (e.g., hydrogen bonding,

The Anomaly of 4-Chloroquinoline

Unsubstituted quinoline is a liquid at room temperature (melting point ~ -15 °C). The introduction of a single chlorine atom at the C4 position yields 4-chloroquinoline , which exhibits a surprisingly low melting point of 28–32 °C[1]. Causality: The single halogen substitution creates an asymmetric dipole across the planar aromatic ring. This asymmetry hinders the molecule's ability to pack tightly into a highly ordered crystal lattice. Consequently, the weak van der Waals forces are easily overcome by ambient thermal energy, causing the compound to exist as a low-melting solid or even a liquid at slightly elevated room temperatures [2][2].

The Stabilizing Effect of Secondary Halogenation

In stark contrast, 4,7-dichloroquinoline boasts a significantly higher melting point of 81–87 °C[3].

Causality: The addition of a second chlorine atom at the C7 position increases the overall molecular weight and electron density. More importantly, it restores a degree of structural symmetry. The dual halogen atoms facilitate stronger intermolecular halogen bonding and enhance

Impact of chloro-substitutions on quinoline crystal lattice energy and melting point.

Quantitative Thermal Data Summary

To aid in formulation and processing decisions, the quantitative thermal properties of the primary 4-chloro-substituted quinolines are summarized below.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Physical State at 20 °C |

| 4-Chloroquinoline | 611-35-8 | 28–32 | 260–261 | White to yellow solid/liquid |

| 4,7-Dichloroquinoline | 86-98-6 | 81–87 | 148 (@ 10 mmHg) | Light brown/white powder |

Data aggregated from validated safety data sheets and chemical inventories[1][3][4][5].

Analytical Methodologies: DSC and TGA Workflows

To accurately profile the thermal stability of quinoline derivatives, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory [6][6].

Workflow for thermal profiling and stability assessment of quinoline APIs.

Protocol 3.1: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting onset (

Step-by-Step Methodology:

-

Calibration Check: Run a 5 mg Indium standard at 10 °C/min. Verify the melting onset is exactly 156.6 ± 0.2 °C.

-

Sample Preparation: Accurately weigh 5–10 mg of the quinoline derivative into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

-

Atmosphere Control: Set the Nitrogen (

) purge gas flow rate to 50 mL/min. -

Thermal Programming:

-

For 4-Chloroquinoline: Equilibrate at 0 °C (crucial due to its ~28 °C MP), then heat to 100 °C at 5 °C/min.

-

For 4,7-Dichloroquinoline: Equilibrate at 25 °C, then heat to 150 °C at 5 °C/min.

-

-

Data Extraction: Integrate the area under the endothermic peak to calculate

(J/g) and record the extrapolated onset temperature.

Protocol 3.2: Thermogravimetric Analysis (TGA)

Objective: Quantify the thermal stability limit and map the degradation kinetics of the quinoline core. Causality & Self-Validation: TGA is highly sensitive to buoyancy effects and gas flow dynamics at elevated temperatures. To self-validate the mass loss curve, a baseline subtraction using an empty crucible is performed first. This guarantees that any recorded mass loss is strictly due to the volatilization or degradation of the sample, not instrumental drift [7][7].

Step-by-Step Methodology:

-

Baseline Correction: Run an empty alumina (

) crucible from 25 °C to 600 °C under an Argon or Nitrogen flow of 80 mL/min[6]. -

Sample Loading: Tare the crucible and carefully load 10–15 mg of the quinoline sample.

-

Thermal Programming: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Evolved Gas Analysis (Optional): Route the TGA exhaust into a joined quadrupole mass spectrometer (QMS) to detect the evolution of toxic decomposition gases, such as Hydrogen Chloride (HCl) and Nitrogen Oxides (

)[4][6]. -

Data Extraction: Determine the

(the temperature at which 5% mass loss occurs) to establish the upper limit of thermal stability for processing.

Stability Implications for Drug Formulation

The thermal properties of these compounds directly dictate their handling and formulation strategies:

-

Handling 4-Chloroquinoline: Because its melting point hovers around ambient room temperature (28–32 °C), it is highly susceptible to phase changes during mechanical stress (e.g., milling, blending) or transit [5][5]. It requires strict cold-chain logistics or immediate synthetic conversion into a higher-melting intermediate or salt form.

-

Handling 4,7-Dichloroquinoline: The robust thermal stability (MP > 80 °C) allows this compound to withstand the localized heat generated during standard solid-state pharmaceutical processing, such as high-shear wet granulation or tableting, without the risk of premature melting or degradation.

References

- NSR Laboratories.4-Chloro Quinoline (CAS 611-35-8) Physical Properties.

- BenchChem.

- Fisher Scientific.

- Apollo Scientific.

- ThermoFisher.

- MDPI.

- Sigma-Aldrich.4-Chloroquinoline | 611-35-8 Properties.

Sources

- 1. fishersci.at [fishersci.at]

- 2. nsrlaboratories.com [nsrlaboratories.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Chloroquinoline | 611-35-8 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Bioactivity and Synthetic Utility of 4-Chloro-8-methylquinolin-2-ol

The following technical guide details the bioactivity, synthetic utility, and medicinal chemistry applications of 4-chloro-8-methylquinolin-2-ol .

Executive Summary

This compound (often existing in its stable tautomeric form, 4-chloro-8-methylquinolin-2(1H)-one ) is a privileged scaffold in medicinal chemistry. Unlike fully substituted quinolines, this molecule serves as a bifunctional gateway : it possesses a reactive electrophilic center at C4 (chlorine) and a hydrogen-bond donor/acceptor motif at C2 (lactam).

The presence of the 8-methyl group distinguishes this scaffold from the unsubstituted parent quinoline. This substituent modulates lipophilicity (logP), restricts conformational rotation in receptor binding pockets, and sterically protects the N1 position, enhancing metabolic stability. This guide explores its role as a precursor for high-affinity antimicrobial, anticancer, and antimalarial agents.

Part 1: Chemical Identity & Structural Properties

The molecule exhibits lactam-lactim tautomerism. In solution and solid state, the 2-oxo (lactam) form predominates, making "quinolin-2(1H)-one" the more accurate descriptor for mechanistic discussions.

| Property | Specification |

| IUPAC Name | 4-chloro-8-methylquinolin-2(1H)-one |

| Tautomer | This compound |

| CAS Number | 18615-59-3 (Generic 4-chloro-8-methyl isomer class; specific registry varies by salt/tautomer) |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Key Reactivity | C4-Cl: Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).C2=O: Stable lactam; participates in H-bonding or can be activated to C2-Cl. |

Structural Visualization

The following diagram illustrates the core reactivity and tautomeric equilibrium.

Figure 1: Tautomeric equilibrium and reactivity hotspots of the scaffold.

Part 2: Validated Synthetic Protocol

To utilize this scaffold, one must often synthesize it from 2,4-dichloro-8-methylquinoline via selective hydrolysis. The C4-Cl is generally less reactive than C2-Cl in the dichloro- precursor, but under acidic conditions, the C2 position is selectively hydrolyzed to the thermodynamic lactam product.

Protocol: Selective Hydrolysis of 2,4-Dichloro-8-methylquinoline

Objective: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one. Precursor: 2,4-Dichloro-8-methylquinoline (obtained via cyclization of 2-methylaniline with malonic acid/POCl₃).

Step-by-Step Methodology:

-

Reagents: Prepare a solution of 2,4-dichloro-8-methylquinoline (1.0 eq) in 70% aqueous Acetic Acid (v/v). Alternatively, dilute dichloroacetic acid can be used for faster kinetics.

-

Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (high R_f) should disappear, replaced by a lower R_f spot (lactam).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the solution slowly into ice-cold water (5x reaction volume) with vigorous stirring.

-

A white to off-white precipitate will form immediately.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash the cake with copious water to remove acetic acid.

-

Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.

-

-

Validation:

-

Yield: Typically 75–85%.

-

Melting Point: >240°C (characteristic of high-melting quinolones).

-

Part 3: Medicinal Chemistry Applications & Bioactivity[1][2][3][4][5][6]

The biological value of this compound lies in its derivatization. The C4-chlorine atom acts as a leaving group, allowing the attachment of pharmacophores (amines, hydrazines, thiols) while retaining the 8-methyl-2-quinolone core which binds to DNA gyrase or intercalates into DNA.

Antimicrobial Activity (S_NAr with Amines)

Reaction with primary or secondary amines yields 4-aminoquinolin-2-ones .

-

Target: Bacterial DNA Gyrase and Topoisomerase IV.[1]

-

SAR Insight: The 8-methyl group enhances activity against Gram-positive bacteria (e.g., S. aureus) by increasing hydrophobic interaction in the binding pocket compared to the 8-H analog.

Key Data Point: Derivatives functionalized with piperazine or specific amino acid side chains at C4 have shown potent MIC values.

| Organism | Strain | Derivative Type | MIC (µg/mL) | Reference Standard |

| S. aureus | MRSA | 4-(piperazinyl)- | 2.0 – 4.0 | Ciprofloxacin (0.5–1.0) |

| M. tuberculosis | H37Rv | 4-(hydrazinyl)- | 6.25 – 12.5 | Isoniazid (0.2) |

| E. coli | ATCC 25922 | 4-(amino)- | 8.0 – 16.0 | Norfloxacin (1.0) |

Anticancer Activity (Hydrazinolysis)

Reaction with hydrazine hydrate yields 4-hydrazino-8-methylquinolin-2(1H)-one . This intermediate is often cyclized to form triazolo-quinolines or used directly.

-

Mechanism: Induction of apoptosis via mitochondrial pathways (ROS generation) and intercalation into DNA.

-

Selectivity: The 8-methyl derivatives often show higher selectivity for cancer cells (e.g., MCF-7, HeLa) over normal fibroblasts compared to 8-hydroxyquinoline derivatives, likely due to altered metal-chelating properties (the 8-Me blocks the N1-O8 chelation site found in 8-hydroxyquinolines, forcing a different mode of action).

Antimalarial Potential

Structurally analogous to chloroquine (which is a 4-aminoquinoline), the 2-oxo derivatives exhibit antimalarial activity, particularly when the C4 position is substituted with a diamine side chain (e.g., N',N'-diethyl-1,4-pentanediamine).

Part 4: Synthetic Utility & Pathway Visualization

The following Graphviz diagram maps the divergent synthesis capabilities starting from the this compound core.

Figure 2: Divergent synthetic pathways transforming the 4-chloro scaffold into bioactive libraries.

Part 5: Mechanism of Action (Molecular Level)

The bioactivity of derivatives stems from the planar quinoline ring's ability to intercalate between DNA base pairs.

-

DNA Intercalation: The flat, aromatic tricyclic system (once functionalized) slides between DNA base pairs. The 8-methyl group provides a steric anchor that can improve residence time in the DNA minor groove compared to unsubstituted analogs.

-

Gyrase Inhibition: In bacteria, the 4-substituent (often a basic amine) interacts with the GyrA subunit of DNA gyrase, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.

-

Apoptosis (Cancer): 4-hydrazino and fused triazole derivatives have been shown to disrupt mitochondrial membrane potential (

), leading to the release of cytochrome c and activation of Caspase-3.

References

-

Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. 2000. [Link]

-

Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one. Journal of Medicinal Chemistry. [Link]

-

Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Archives of Microbiology. 2023. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates. ACS Omega. 2018. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules. 2024. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Chloro-8-methylquinolin-2-ol from 8-Methylaniline

Executive Summary

4-Chloro-8-methylquinolin-2-ol—which predominantly exists as its stable lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one—is a privileged scaffold in drug discovery and medicinal chemistry. It serves as a critical precursor for synthesizing complex, biologically active quinoline derivatives via nucleophilic substitution or cross-coupling at the C-4 position.

Direct, regioselective chlorination of quinoline-2,4-diols is kinetically unfavorable and often yields complex mixtures. To ensure high purity and scalability, this application note details a field-proven, three-step synthetic workflow: (1) Knorr-type condensation, (2) exhaustive chlorination, and (3) regioselective hydrolysis.

Mechanistic Rationale & Synthetic Strategy

Designing a self-validating synthetic route requires exploiting the inherent electronic properties of the quinoline ring.

-

Step 1: Condensation & Cyclization. The synthesis initiates with the thermal condensation of 8-methylaniline (o-toluidine) and diethyl malonate. The reaction first forms an intermediate ethyl malonanilate. Upon heating to 250 °C in a high-boiling solvent (e.g., Dowtherm A), intramolecular cyclization occurs to yield 4-hydroxy-8-methylquinolin-2(1H)-one.

-

Step 2: Exhaustive Chlorination. The intermediate exists predominantly in a highly stable bis-lactam/lactim tautomeric state. Using phosphorus oxychloride (POCl₃) alone often results in sluggish kinetics. The addition of phosphorus pentachloride (PCl₅) is critical; it acts as an aggressive chlorinating agent that rapidly converts the oxygen atoms into highly reactive chlorophosphite leaving groups, driving the exhaustive chlorination to 2,4-dichloro-8-methylquinoline 1.

-

Step 3: Regioselective Hydrolysis. The final step leverages the differential electrophilicity of the C-2 and C-4 positions. Under acidic conditions (dilute dichloroacetic acid), the quinoline nitrogen is protonated. This creates a powerful electron-withdrawing inductive effect that severely depletes electron density at the adjacent C-2 position. Consequently, water selectively attacks C-2. The subsequent elimination of HCl is thermodynamically driven by the formation of the highly stable lactam tautomer, leaving the C-4 chloride intact 2.

Reaction Pathway Visualization

Fig 1. Three-step synthetic pathway from 8-methylaniline to this compound.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Condensation: Add 8-methylaniline (1.0 eq, 100 mmol) and diethyl malonate (1.2 eq, 120 mmol). Heat the neat mixture to 150–160 °C.

-

In-Process Control (IPC) 1: Monitor the Dean-Stark trap. The reaction is complete when approximately 1 equivalent of ethanol (~5.8 mL) has been collected.

-

Cyclization: Cool the mixture to 100 °C and add 100 mL of Dowtherm A (or diphenyl ether). Increase the temperature to 250 °C for 4 hours to drive the cyclization, distilling off the remaining ethanol.

-

Workup: Cool the reaction to room temperature. Add 200 mL of petroleum ether to precipitate the product. Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under a vacuum.

-

Validation: Analyze via LC-MS. Look for the [M+H]⁺ peak at m/z 176.

Protocol B: Synthesis of 2,4-Dichloro-8-methylquinoline

Caution: POCl₃ and PCl₅ are highly corrosive and moisture-sensitive. Perform strictly in a fume hood.

-

Reagent Addition: Suspend 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq, 50 mmol) in POCl₃ (8.0 eq, 400 mmol). Carefully add solid PCl₅ (1.2 eq, 60 mmol) in portions.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 3 to 4 hours. The suspension will gradually become a homogeneous dark solution.

-

IPC 2: Quench a 10 µL aliquot in ice water, extract with ethyl acetate, and check by TLC (Silica, 8:2 Hexane/EtOAc). The starting material spot (baseline) should completely disappear.

-

Workup: Cool to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to quench excess chlorinating agents.

-

Neutralization: Adjust the aqueous mixture to pH 7–8 using concentrated aqueous ammonia. Extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Analyze via LC-MS. The mass spectrum must show a characteristic 9:6:1 isotopic cluster for the [M+H]⁺ peak at m/z 212 / 214 / 216, confirming the incorporation of two chlorine atoms.

Protocol C: Regioselective Hydrolysis to this compound

-

Hydrolysis: Suspend the crude 2,4-dichloro-8-methylquinoline (1.0 eq, 30 mmol) in 60 mL of dilute dichloroacetic acid (approx. 20% v/v in water).

-

Reaction: Heat the mixture to a gentle reflux (100–105 °C) for 12 to 18 hours.

-

IPC 3: Monitor the reaction via LC-MS. The disappearance of the m/z 212 cluster and the emergence of a new[M+H]⁺ peak at m/z 194 (with a 3:1 isotopic ratio indicating a single chlorine atom) validates the selective hydrolysis.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target compound will precipitate as a crystalline solid due to its low solubility in cold aqueous acid.

-

Purification: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield pure this compound.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, thermal conditions, and expected yields to benchmark your synthesis.

| Step | Reaction Phase | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Condensation & Cyclization | 8-Methylaniline, Diethyl malonate, Dowtherm A | 150 → 250 | 4 – 6 | 65 – 75% |

| 2 | Exhaustive Chlorination | POCl₃, PCl₅ | 110 (Reflux) | 3 – 4 | 80 – 85% |

| 3 | Regioselective Hydrolysis | Dilute Dichloroacetic Acid | 100 (Reflux) | 12 – 18 | 70 – 80% |

References

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules (MDPI). Available at:[Link]

-

2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online (PMC). Available at:[Link]

Sources

Application Note: Protocol for the Intramolecular Cyclization of N-(2-methylphenyl)malonamide to 8-Methyl-4-hydroxyquinolin-2(1H)-one

Introduction & Scope

The 4-hydroxy-2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including potent PI3Kα inhibitors[1], antibacterial agents, and targeted anticancer therapeutics[2]. The de novo synthesis of these derivatives frequently relies on the intramolecular cyclization of N-arylmalonamides[3].

This application note details a highly efficient, field-proven protocol for the cyclization of N-(2-methylphenyl)malonamide (or its di-aryl equivalent, N,N′-di-(2-methylphenyl)malonamide) to 8-methyl-4-hydroxyquinolin-2(1H)-one . By utilizing Eaton’s reagent rather than traditional Polyphosphoric Acid (PPA), this methodology ensures superior mass transfer, higher yields, and a streamlined, self-validating purification process[4].

Mechanistic Causality & Expert Insights

Why Eaton's Reagent?

Historically, the Knorr-type cyclization of malonamides has been performed using Polyphosphoric Acid (PPA). However, PPA is a highly viscous, glassy polymer at room temperature, making magnetic stirring and aqueous quenching notoriously difficult. Eaton’s reagent (10 wt%

Causality of the Reaction Steps

-

Electrophilic Activation : Methanesulfonic acid protonates the terminal amide, while

acts as a powerful dehydrating agent, driving the cleavage of the terminal amine to generate a highly reactive, electrophilic acylium ion. -

Regioselective Friedel-Crafts Acylation : The acylium ion undergoes an intramolecular electrophilic aromatic substitution (EAS). The 2-methyl group on the phenyl ring acts as an electron-donating ortho/para director. Because the meta-position relative to the methyl group is sterically hindered, cyclization occurs regioselectively at the unsubstituted ortho-position relative to the amine nitrogen, forming the fused bicyclic system.

-

Self-Validating Purification : 4-Hydroxy-2-quinolones exhibit keto-enol tautomerism, possessing an acidic hydroxyl proton. This chemical property is exploited to create a self-validating purification loop. Dissolving the crude mixture in strong base (10% NaOH) selectively deprotonates the product, pulling it into the aqueous phase while leaving unreacted starting materials and non-acidic byproducts as insoluble solids. Subsequent acidification reprecipitates the pure target compound, providing immediate visual confirmation of success without the need for chromatography[4].

Mechanistic pathway for the cyclization of N-(2-methylphenyl)malonamide via Friedel-Crafts acylation.

Materials and Reagents

-

Substrate : N,N′-di-(2-methylphenyl)malonamide or N-(2-methylphenyl)malonamide (0.56 g, 2.0 mmol)[4]

-

Catalyst/Solvent : Eaton's Reagent (10 wt% Phosphorus pentoxide in methanesulfonic acid) - 3.5 mL[4]

-

Aqueous Base : Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution

-

Aqueous Acid : Hydrochloric Acid (HCl), 10% (v/v) aqueous solution

-

Solvent : Deionized Water

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

-

Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 0.56 g (2.0 mmol) of the malonamide precursor to the flask.

-

Carefully add 3.5 mL of Eaton’s reagent. Note: The reaction mixture will initially appear as a thick slurry but will homogenize upon heating.

Step 2: Thermal Cyclization 4. Submerge the flask in a pre-heated oil bath at 150 °C . 5. Maintain vigorous stirring for exactly 90 minutes . The solution will transition into a dark, viscous liquid as the cyclization proceeds[4].

Step 3: Quenching and Primary Precipitation 6. Remove the flask from the oil bath and allow it to cool to room temperature. 7. Slowly add 15 mL of ice-cold deionized water to quench the reaction. 8. Allow the mixture to stand. The resultant gum will solidify upon prolonged standing into a crude solid mass. Filter the crude solid[4].

Step 4: Base-Acid Purification Cycle 9. Transfer the crude solid to a beaker and add 100 mL of 10% NaOH solution. Stir vigorously until the target compound is fully dissolved (as the sodium salt). 10. Filter the alkaline aqueous solution to remove any insoluble organic impurities or unreacted starting material. 11. Transfer the clarified filtrate to a clean beaker and place it in an ice bath. 12. Slowly add 10% HCl dropwise under continuous stirring until the solution reaches pH 4 . The product will crash out of solution[4].

Step 5: Isolation and Characterization 13. Collect the resulting crude precipitates via vacuum filtration. 14. Wash the filter cake thoroughly with cold deionized water to remove residual salts. 15. Dry the solid under a high vacuum to afford 8-methyl-4-hydroxyquinolin-2(1H)-one as creamy crystals.

Expected Yield : ~0.30 g (87%)[4].

Melting Point : 357–358 °C (Decomposition)[4].

Step-by-step experimental workflow for the synthesis and purification of the quinolone product.

Quantitative Data & Process Optimization

The transition from PPA to Eaton's reagent provides measurable improvements in both workflow ergonomics and overall yield. The table below summarizes the comparative quantitative data for this specific transformation.

| Reaction Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent (MeSO3H/P2O5) |

| Operating Temperature | 120 – 140 °C | 150 °C |

| Reaction Time | 2 – 4 hours | 90 minutes |

| Reagent State (RT) | Highly viscous, glassy | Free-flowing liquid |

| Workup Difficulty | High (Requires vigorous hydrolysis) | Low (Readily miscible with water) |

| Typical Yield | 65 – 75% | 85 – 87% |

References

- Synthesis and Biological Evaluation of N-Substituted-4-Hydroxy-8-Methyl-2-Quinolone-3-Carboxamide Derivatives as PI3Kα Inhibitors. Al-Zaytoonah University of Jordan.

- Synthesis, Characterization and Preliminary Screening of New N-Substituted -8-Methyl-4-Hydroxy-2-Quinolone -3-Carboxamides as Potential Anticancer Agents. ResearchGate.

- 1677-42-5 - CHEMBRDG-BB 6631006 - Sale from Quality Suppliers. Guidechem.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC / NIH.

Sources

Application Note: High-Yield Chlorination of 4-Hydroxy-8-methylquinolin-2(1H)-one using POCl₃

Executive Summary

The synthesis of halogenated quinolines is a cornerstone in the development of pharmaceutical intermediates and biologically active heterocycles. Specifically, the conversion of 4-hydroxy-8-methylquinolin-2(1H)-one to 2,4-dichloro-8-methylquinoline is a critical transformation. This application note provides a comprehensive, self-validating protocol for this double chlorination. By analyzing the mechanistic pitfalls of using phosphorus oxychloride (POCl₃) in isolation, this guide establishes optimized parameters—utilizing precise reagent ratios and controlled quenching techniques—to prevent product hydrolysis and tar degradation, ensuring maximum yield and purity.

Mechanistic Rationale & Reagent Selection

The starting material, 4-hydroxy-8-methylquinolin-2(1H)-one, exists in a dynamic equilibrium with its lactim tautomer, 2,4-dihydroxy-8-methylquinoline. Successful double chlorination requires the electrophilic activation of both the C2 and C4 oxygen moieties.

When treated with POCl₃, the hydroxyl groups attack the electrophilic phosphorus atom, forming mono- and bis-chlorophosphate ester intermediates[1]. Subsequent nucleophilic aromatic substitution (

The Activation Barrier: Relying solely on POCl₃ for this specific 8-methylquinolinone scaffold is kinetically sluggish and often results in incomplete conversion[3]. To overcome this, two primary catalytic/reagent systems are scientifically validated:

-

POCl₃ / PCl₅ Admixture: The addition of phosphorus pentachloride (PCl₅) significantly increases the electrophilicity of the reaction medium. While PCl₅ alone is overly harsh and causes severe tar formation, a precise 3:2 molar ratio of POCl₃ to PCl₅ tempers the reactivity, providing an optimal balance for high-yield double chlorination without substrate degradation[3].

-

Tertiary Amine Catalysis: Alternatively, adding a tertiary amine (e.g., N,N-dimethylaniline or pyridine) facilitates the formation of a highly reactive Vilsmeier-Haack-type intermediate and increases the concentration of soluble chloride ions, drastically accelerating the

displacement[2][4].

Reaction mechanism: Tautomerization and chlorination via chlorophosphate intermediates.

Process Optimization & Quantitative Data

The table below summarizes the causality behind different chlorination conditions and their impact on the final yield of 2,4-dichloro-8-methylquinoline.

| Chlorinating System | Additive | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |

| POCl₃ (Excess) | None | 105 | 12 | < 20% | Sluggish activation; incomplete conversion of C2/C4 hydroxyls[3]. |

| PCl₅ (Excess) | None | 140 | 4 | < 15% | Overly harsh conditions lead to tarry decomposition products[3]. |

| POCl₃ : PCl₅ (3:2) | None | 110 | 6 | 75 - 85% | Optimal electrophilic activation; balanced reactivity without tarring [3]. |

| POCl₃ (Excess) | N,N-Dimethylaniline | 105 | 4 - 6 | 80 - 90% | Base catalyzes chlorophosphate formation and provides soluble Cl⁻[2]. |

Experimental Protocol: Synthesis of 2,4-Dichloro-8-methylquinoline

The following protocol utilizes the literature-validated POCl₃/PCl₅ (3:2) methodology optimized for a 10 mmol scale.

Workflow for the synthesis and isolation of 2,4-dichloro-8-methylquinoline.

Phase 1: Setup & Activation

-

Equipment Preparation: Ensure all glassware is meticulously flame-dried. POCl₃ is highly sensitive to moisture; ambient water will degrade the reagent into unreactive phosphoric acids and HCl, severely depressing the yield[1].

-